7,8-Dehydro-9,10-desacetyldoxorubicinone is a degradation product of certain doxorubicin peptide conjugates, specifically identified during the study of N-(glutaryl-hyp-ala-ser-cyclohexylglycyl-gln-ser-leu)-doxorubicin []. It arises from the degradation of the parent compound in alkaline conditions (pH > 5). While not a primary focus of the reviewed literature, its identification as a degradation product provides insights into the stability and potential metabolic pathways of doxorubicin analogs.
The reviewed literature focuses on the formation of 7,8-dehydro-9,10-desacetyldoxorubicinone as a degradation product rather than its direct synthesis. In the context of doxorubicin peptide conjugate degradation, it forms through a complex pathway that involves the loss of the amino sugar moiety and aromatization of the saturated ring within the doxorubicin structure [].
The identified application of 7,8-dehydro-9,10-desacetyldoxorubicinone is as a marker for the degradation of specific doxorubicin peptide conjugates []. Its presence in formulations indicates instability and potential loss of efficacy of the parent drug. This highlights the importance of understanding degradation pathways in drug development.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7